3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile

P-glycoprotein drug transporter Caco-2 monolayer

D-617 (Verapamil EP Impurity F) serves as a critical negative control in P-gp and hERG assays. Unlike verapamil, it is purely a P-gp substrate with no inhibitory activity up to 100 μM. It also lacks hERG blockade at 30 μM, eliminating false positives in CiPA panels. - Ideal for ABCB1 substrate profiling without transporter inhibition artifacts. - Essential for ANDA submissions requiring EP-specified impurity reference standards. - Supplied with full characterization for analytical method validation.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 34245-14-2
Cat. No. B020438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile
CAS34245-14-2
Synonyms3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile; _x000B_1-Isopropyl-1-N-methylpropylamino-(3,4-dimethoxyphenyl)acetonitrile;  _x000B_2-(3,4-Dimethoxyphenyl)-2-isopropyl-5-(methylamino)valeronitrile;  N-Methyl-4-(3,4-dimethoxyphenyl)-4-c
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3
InChIKeyWLOBUUJURNEQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-617 (CAS 34245-14-2) Reference Standard for Verapamil Metabolite Research


3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile (CAS 34245-14-2), also designated as D-617 and Verapamil EP Impurity F, is a major N-dealkylated phase I metabolite of the calcium channel blocker verapamil [1]. This secondary amino nitrile (C₁₇H₂₆N₂O₂, MW 290.4) is listed in the European Pharmacopoeia as a specified impurity for verapamil drug substance and formulated products [2]. Unlike the parent drug verapamil, D-617 is not a P-glycoprotein inhibitor but functions as a P-gp transport substrate, distinguishing it from verapamil and its principal metabolite norverapamil in drug-transporter interaction studies [1]. Commercially, this compound is supplied as both the free base (CAS 34245-14-2, purity ≥95%) and the hydrochloride salt (CAS 67775-97-7) for use as a certified reference standard in analytical method development, ANDA regulatory submissions, and pharmacokinetic/metabolite identification workflows [2].

Why D-617 Is Pharmacologically Distinct from Verapamil and Its Metabolites


Despite sharing a common 3,4-dimethoxyphenyl core with verapamil and its other primary metabolites, D-617 exhibits a fundamentally divergent pharmacological profile that precludes simple substitution. Verapamil and norverapamil are potent P-glycoprotein (P-gp) inhibitors (IC₅₀ 1.1 and 0.3 μM, respectively), whereas D-617 is exclusively a P-gp substrate with no inhibitory activity up to 100 μM [1]. In cardiac electrophysiology, D-617 produces no measurable effect on atrioventricular (AV) nodal conduction, in contrast to verapamil which prolongs AV nodal block cycle lengths by 11–27% [2]. Furthermore, D-617 and D-620 do not block HERG potassium channels at concentrations up to 30 μM, while verapamil, norverapamil, and D-703 potently block HERG with IC₅₀ values of 3.8, 3.8, and 2.2 μM, respectively [3]. These evidence-grounded differences carry direct consequences for experimental design in drug-transporter interaction studies, cardiac safety pharmacology assessments, and metabolite quantification assays—contexts where substituting D-617 with a pharmacologically active congener would introduce confounding variables and invalidate results.

Quantitative Comparative Evidence for D-617 Differentiation


P-Glycoprotein Transport Classification: Substrate vs. Inhibitor

In a polarized transport assay using P-gp-expressing Caco-2 and L-MDR1 cell monolayers, D-617 (5 μM) exhibited significantly higher basal-to-apical than apical-to-basal apparent permeability, confirming active P-gp-mediated efflux. In contrast, verapamil and norverapamil showed no directional transport, instead acting as P-gp inhibitors with digoxin transport IC₅₀ values of 1.1 μM and 0.3 μM, respectively. D-617 did not inhibit P-gp at concentrations up to 100 μM [1]. This functional dichotomy—substrate vs. inhibitor—within a single metabolic pathway is a defining differential characteristic for procurement decisions.

P-glycoprotein drug transporter Caco-2 monolayer MDR1 efflux transport

hERG Potassium Channel Blockade

In two-electrode voltage-clamp experiments on HERG channels heterologously expressed in Xenopus oocytes, D-617 and D-620 produced no blockade of HERG-mediated currents at concentrations up to 30 μM (n = 3). In direct comparison, verapamil blocked HERG with an IC₅₀ of 3.8 ± 0.2 μM, norverapamil (D-591) with an IC₅₀ of 3.8 ± 0.3 μM, and D-703 with an IC₅₀ of 2.2 ± 0.4 μM [1]. This represents a >7.9-fold safety margin for D-617 relative to verapamil on this critical cardiac repolarization channel.

hERG cardiac safety potassium channel Xenopus oocyte QT prolongation

Atrioventricular Nodal Electrophysiology

In the retrogradely perfused isolated rabbit heart, verapamil at 5 and 10 ng/mL significantly prolonged anterograde AV nodal block cycle length by 11% and 27%, and retrograde AV nodal block cycle length by 10% and 25%, respectively. Norverapamil at 100 ng/mL produced qualitatively similar effects equivalent to 20–50% of verapamil's 10 ng/mL response. D-620 showed small but statistically significant effects on select AV nodal parameters. By contrast, D-617 at estimated free therapeutic concentrations had no statistically significant effect on any AV nodal parameter measured [1]. This electrophysiological inactivity uniquely differentiates D-617 from all other circulating verapamil metabolites.

atrioventricular node electrophysiology isolated heart verapamil metabolite cardiac conduction

CYP3A4 Mechanism-Based Inactivation Potency

Using pooled human liver microsomes and cDNA-expressed CYP3A4 (+b5), the mechanism-based inactivation kinetic parameters for CYP3A4 were determined for verapamil enantiomers and metabolites. D-617 displayed inactivation parameters of kᵢₙₐ꜀ₜ = 0.07 min⁻¹ and K_I = 7.93 μM. The inactivation potency ratio (kᵢₙₐ꜀ₜ/K_I) placed D-617 as the weakest CYP3A4 inactivator in rank order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D-617 [1]. Specifically, D-617's inactivation efficiency was approximately 16-fold lower than S-norverapamil and 9-fold lower than S-verapamil.

CYP3A4 mechanism-based inhibition drug-drug interaction human liver microsomes inactivation kinetics

Pharmacokinetic Half-Life and Urinary Excretion

Following oral administration of a conventional-release verapamil preparation (120 mg) in cardiac patients, the mean plasma elimination half-lives were: verapamil 4.4 h, norverapamil 6.6 h, D-617 8.5 h, and D-620 15.8 h [1]. D-617's half-life is approximately 1.9-fold longer than verapamil and 1.3-fold longer than norverapamil, but only 54% of D-620's extended half-life. This intermediate pharmacokinetic profile, combined with its role as the most abundant urinary metabolite (11.4% cumulative urinary excretion over 48 h vs. 1% for verapamil, 2.2% for norverapamil, and 6.7% for D-620) [2], establishes D-617 as the predominant circulating N-dealkylated species for sustained-exposure studies.

half-life pharmacokinetics verapamil metabolites oral administration slow-release formulation

CYP Enzyme Formation Pathway

In a panel of 21 human liver microsomes characterized for individual P450 enzyme expression, the formation rate of D-617 from racemic verapamil was significantly correlated with both CYP3A4 content (r = 0.85, P < 0.001) and CYP1A2 content (r = 0.57, P < 0.01). Formation of norverapamil was correlated only with CYP3A4 expression. Additionally, anti-CYP3A antibodies reduced D-617 formation to 37.1 ± 11% of control (S-verapamil substrate) and 40.6 ± 6.8% (R-verapamil), confirming dual-enzyme contribution [1]. This dual CYP pathway distinguishes D-617 from norverapamil, whose formation is exclusively CYP3A4-dependent, and has implications for predicting interindividual variability and drug–drug interaction susceptibility.

CYP3A4 CYP1A2 verapamil metabolism human liver microsomes drug metabolism

Validated Research and Industrial Application Scenarios


Drug-Transporter Interaction Studies with a P-gp Substrate

D-617 is the only major verapamil metabolite that functions exclusively as a P-glycoprotein substrate (demonstrated in Caco-2 and L-MDR1 monolayers) without measurable P-gp inhibitory activity up to 100 μM . This makes it an ideal probe for bidirectional transport assays and P-gp-mediated drug–drug interaction screening, where use of verapamil (IC₅₀ 1.1 μM) or norverapamil (IC₅₀ 0.3 μM) would introduce P-gp inhibition artifacts. Laboratories conducting ABCB1 substrate profiling or intestinal absorption modeling should prioritize D-617 to eliminate transporter inhibition as a confounding variable.

Cardiac Safety Pharmacology and hERG Screening

The complete absence of hERG channel blockade by D-617 at concentrations up to 30 μM (vs. verapamil IC₅₀ 3.8 μM) , combined with its lack of AV nodal electrophysiological effects in the isolated perfused heart , positions D-617 as a valuable negative control compound in cardiac ion channel screening panels. Pharmaceutical companies and CROs conducting Comprehensive in vitro Proarrhythmia Assay (CiPA) panels or hERG liability assessments can use D-617 to validate assay specificity without introducing false-positive hERG signals.

Regulatory ANDA Method Development for Verapamil Products

As Verapamil EP Impurity F, D-617 (CAS 34245-14-2) is a pharmacopoeial-specified impurity required for analytical method validation, system suitability testing, and forced degradation studies during Abbreviated New Drug Application (ANDA) submissions for generic verapamil formulations . Certified reference standards of D-617 (free base or hydrochloride salt, CAS 67775-97-7) with full characterization data and traceability to EP/USP monographs are essential for QC laboratories performing related substances testing by HPLC or UPLC.

In Vitro Drug Metabolism as a Dual CYP Probe

The formation of D-617 from verapamil is catalyzed by both CYP3A4 (r = 0.85, P < 0.001) and CYP1A2 (r = 0.57, P < 0.01) in human liver microsomes, in contrast to norverapamil formation which is exclusively CYP3A4-dependent . This dual-enzyme origin makes D-617 a unique metabolic probe for simultaneously assessing CYP3A4 and CYP1A2 activity in hepatocyte incubations, microsomal stability assays, or enzyme induction studies. Contract research organizations offering CYP phenotyping services can use D-617 formation rate as a composite readout for two major drug-metabolizing P450 isoforms in a single analytical endpoint.

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